molecular formula C22H25N5O3S B11988402 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11988402
M. Wt: 439.5 g/mol
InChI Key: ZOUWBEHQKNJNRH-HZHRSRAPSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and enzyme inhibition properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar compounds to 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide include other 1,2,4-triazole derivatives such as:

  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications. The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct properties and potential applications.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-5-27-21(17-8-12-19(30-4)13-9-17)25-26-22(27)31-14-20(28)24-23-15(2)16-6-10-18(29-3)11-7-16/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-15+

InChI Key

ZOUWBEHQKNJNRH-HZHRSRAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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